molecular formula C14H21NO2 B8473288 3-Cyclopentyloxy-4-methoxyphenethylamine

3-Cyclopentyloxy-4-methoxyphenethylamine

Cat. No.: B8473288
M. Wt: 235.32 g/mol
InChI Key: LLMFCHPPMWFTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyloxy-4-methoxyphenethylamine is a substituted phenethylamine derivative characterized by a cyclopentyloxy group at the 3-position and a methoxy group at the 4-position of the phenyl ring.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-(3-cyclopentyloxy-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C14H21NO2/c1-16-13-7-6-11(8-9-15)10-14(13)17-12-4-2-3-5-12/h6-7,10,12H,2-5,8-9,15H2,1H3

InChI Key

LLMFCHPPMWFTEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-Cyclopentyloxy-4-methoxyphenethylamine and related compounds derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties Biological/Functional Notes References
This compound C₁₄H₂₁NO₂ 235.33 (estimated) 3-cyclopentyloxy, 4-methoxy Likely lipophilic due to cyclopentyl group; moderate solubility in organic solvents Hypothesized CNS activity due to phenethylamine backbone N/A (inferred)
2-(3-Methoxyphenyl)ethylamine C₉H₁₃NO 151.21 3-methoxy Melting point: ~80–85°C; soluble in polar solvents (e.g., methanol) Precursor for neurotransmitter analogs; limited receptor selectivity
4-Hydroxy-3-methoxyphenethanol C₉H₁₂O₃ 168.19 4-hydroxy, 3-methoxy Melting point: ~120–125°C; hygroscopic Antioxidant properties; used in flavor/fragrance synthesis
3-Hydroxy-4'-methoxyflavone C₁₆H₁₂O₄ 268.27 3-hydroxy, 4'-methoxy (flavone backbone) High thermal stability; low aqueous solubility Studied for anti-inflammatory and anticancer activity
(1S)-Cyclopropyl(3-fluoro-4-methoxyphenyl)methylamine C₁₁H₁₄FNO 195.23 Cyclopropyl, 3-fluoro, 4-methoxy Volatile liquid; boiling point: ~200°C Fluorine enhances metabolic stability; potential antidepressant activity

Key Comparative Insights :

Substituent Effects on Lipophilicity :

  • The cyclopentyloxy group in this compound enhances lipophilicity compared to simpler analogs like 2-(3-Methoxyphenyl)ethylamine, which lacks bulky substituents . This property may influence blood-brain barrier penetration.
  • Fluorinated analogs (e.g., the cyclopropyl-fluoro compound in ) exhibit increased metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound.

Functional Group Impact on Reactivity: Hydroxy-substituted compounds (e.g., 4-Hydroxy-3-methoxyphenethanol) are prone to oxidation, necessitating stabilization during synthesis, whereas methoxy and cyclopentyloxy groups are more chemically inert .

Synthetic Accessibility: High-yield synthesis routes (e.g., 96% yield for 4-(benzyloxy)-3-phenethoxyphenol in ) suggest that benzyl or similar protecting groups may be advantageous for intermediates in synthesizing complex phenethylamine derivatives.

Biological Activity Trends: Phenethylamines with electron-donating groups (e.g., methoxy) often show affinity for monoamine receptors, while flavones (e.g., 3-Hydroxy-4'-methoxyflavone) exhibit distinct mechanisms such as kinase inhibition .

Research Findings and Implications

  • Safety Considerations: While safety data for the target compound are unavailable, analogs like 4-Hydroxy-3-methoxyphenethanol require precautions against inhalation and skin contact, indicating similar handling recommendations may apply .

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